Clenproperol is a β2-adrenergic agonist . β2-adrenergic agonists are medications that relax muscles of the airways, which widen the airways and result in easier breathing. They are used for treating asthma and other diseases of the airways.
Clenproperol is also used in the veterinary field. It was found in a study that included Clenproperol among other β-agonists . β-agonists are used in veterinary medicine to treat pulmonary disorders and as a muscle growth promoter in some species of animals.
Clenproperol is used in research due to its properties as a β2-adrenergic agonist . It’s often used in studies related to respiratory diseases and muscle growth.
Clenproperol is used in the pharmaceutical field, where it’s synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties.
In the chemical field, Clenproperol is recognized for its chemical structure and properties . Its chemical formula is C11H16Cl2N2O and it has a molecular weight of 263.16 .
Clenproperol is used in GPCR/G Protein Neuronal Signaling research . G protein-coupled receptors (GPCRs) are a large protein family of receptors that sense molecules outside the cell and activate inside signal transduction pathways and, ultimately, cellular responses. Clenproperol, being a β2-adrenergic agonist, can interact with these receptors and is therefore used in related research .
Clenproperol can be used as an analytical standard in various scientific and medical research . For instance, Clenproperol-d7, an isotopically labeled compound of Clenproperol, may be used as an internal standard for the determination of Clenproperol in biological samples by various chromatographic techniques .
Clenproperol is synthesized for use in various treatments . It’s often included in treatments for respiratory diseases due to its β2-adrenergic agonist properties .
Clenproperol, like many other substances, can be used in solvent extraction processes . Solvent extraction is a common technique utilized in several industries including perfume, cosmetic, pharmaceutical, food ingredients, nutraceuticals, biofuel, and fine chemical industries .
Clenproperol is chemically classified as a beta-2 adrenergic agonist, with the molecular formula C₁₁H₁₆Cl₂N₂O. It shares structural similarities with other compounds in this class, notably Clenbuterol, which enhances its relevance in pharmacology and toxicology . The compound is characterized by the presence of two chlorine atoms and an amino group attached to a phenyl ring, contributing to its biological activity.
Clenproperol acts as a β2-adrenergic agonist, mimicking the effects of the natural hormone adrenaline by binding to β2-adrenergic receptors []. This activation stimulates various cellular responses, including:
These effects are of interest in research on respiratory diseases like asthma, but clenproperol's performance-enhancing properties through bronchodilation and increased metabolism led to its ban in animals [].
Clenproperol exhibits significant biological activity as a beta-2 adrenergic agonist. Its primary effects include:
The synthesis of Clenproperol typically involves several steps:
Recent studies have explored various synthetic routes to enhance yield and reduce by-products, focusing on optimizing reaction conditions .
Clenproperol has several applications:
Interaction studies have shown that Clenproperol may interact with various biological targets:
Clenproperol shares similarities with several other compounds in the beta-adrenergic agonist class. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Key Characteristics | Unique Aspects |
---|---|---|---|
Clenbuterol | C₁₂H₁₈Cl₂N₂O | Long-acting; used in asthma treatment | More potent than Clenproperol; widely known |
Terbutaline | C₁₄H₁₉N₃O₄S | Shorter acting; used for asthma | Sulfonamide group enhances selectivity |
Salbutamol | C₁₄H₁₉N₃O₄S | Commonly used for asthma; rapid onset | Less lipophilic than Clenproperol |
Clenproperol’s unique structure allows it to exhibit distinct pharmacokinetic properties compared to these similar compounds.
Irritant